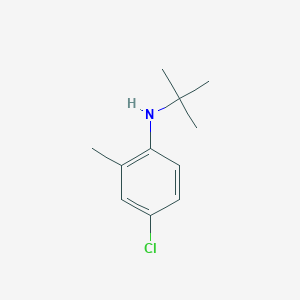![molecular formula C15H15N3O2 B13987138 n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide CAS No. 7145-68-8](/img/structure/B13987138.png)
n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide: is a synthetic organic compound characterized by its unique structure, which includes a methoxy group, a phenyldiazenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide typically involves the following steps:
Diazotization Reaction: The starting material, 2-methoxyaniline, undergoes diazotization with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-acetamidophenol in an alkaline medium to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of azo compounds and their reactivity.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a candidate for drug development due to its structural similarity to known pharmacologically active compounds.
Industry:
- Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide involves its interaction with biological targets such as enzymes and receptors. The azo group can undergo reduction in vivo, leading to the formation of active metabolites that can interact with cellular components. The methoxy and acetamide groups may also contribute to the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Methacetin: Known for its analgesic and antipyretic properties.
N-(4-methoxyphenyl)acetamide: Shares structural similarities and is used in various chemical applications.
Uniqueness:
- The presence of both the methoxy and phenyldiazenyl groups in n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide imparts unique chemical and biological properties that distinguish it from other similar compounds. Its potential applications in diverse fields make it a compound of significant interest for further research and development.
Properties
CAS No. |
7145-68-8 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-(2-methoxy-4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C15H15N3O2/c1-11(19)16-14-9-8-13(10-15(14)20-2)18-17-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,19) |
InChI Key |
HATANHIJJJIKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N=NC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole](/img/structure/B13987062.png)
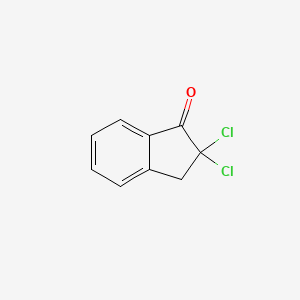
![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)

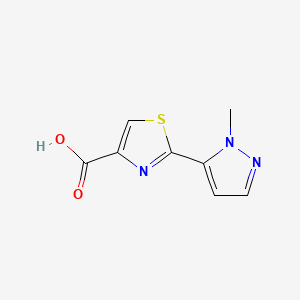
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)
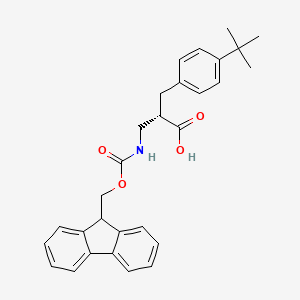
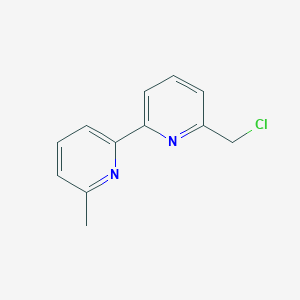

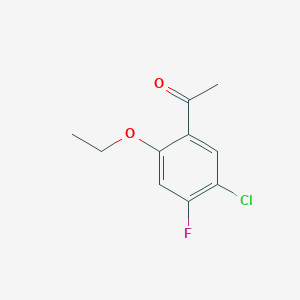
![[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene](/img/structure/B13987120.png)

